3-Cyano-5,6,7,8-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h5,7H,1-4H2 |
InChI Key |
WCJQVNHURZQHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CN=C(C=C2C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyano 5,6,7,8 Tetrahydroisoquinoline Derivatives
De Novo Synthesis Approaches
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of the 5,6,7,8-tetrahydroisoquinoline (B1330172) ring system. These reactions typically involve the formation of one or more carbon-nitrogen bonds in the ring-closing step, starting from appropriately functionalized acyclic or carbocyclic precursors. The choice of starting materials and reaction conditions can be tailored to achieve specific substitution patterns on the final heterocyclic product.
Malononitrile (B47326) and its derivatives are versatile building blocks in the synthesis of nitrogen-containing heterocycles due to their reactive nitrile groups and the acidity of the methylene (B1212753) protons. They can participate in a variety of condensation and cyclization reactions to form the pyridine (B92270) ring of the tetrahydroisoquinoline system.
One effective method for the synthesis of 4-aryl-3-cyano-5,6,7,8-tetrahydroisoquinoline derivatives involves the condensation of arylmethylidene malononitrile dimers (AMDM) with N-(1-cyclohexen-1-yl)morpholine. researchgate.netmdpi.comsciforum.net The reaction is typically carried out by heating the reactants under reflux in a suitable solvent such as ethanol. mdpi.com
The proposed mechanism for this transformation begins with a Michael-type addition of the enamine to the arylmethylidene malononitrile dimer. mdpi.comsciforum.net This is followed by an intramolecular cyclization, where the amino group attacks the C-1 position of the cyclohexene (B86901) ring. Subsequent oxidation of the partially saturated pyridine ring, which can occur with atmospheric oxygen, and elimination of the morpholine (B109124) molecule upon acidification with an acid like HCl, leads to the formation of the final product. mdpi.comsciforum.net The yields for this reaction are generally in the range of 30-60%. mdpi.comsciforum.net
| Aryl Group (Ar) | Product | Yield (%) |
| 4-Bromophenyl | 2-[4-(4-Bromophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene]malononitrile | 30-60 |
| 3-Thienyl | 2-[3-Cyano-4-(3-thienyl)-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene]malononitrile | 30-60 |
| 4-Methoxyphenyl | 2-[3-Cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene]malononitrile | 30-60 |
| 4-Hydroxy-3-methoxyphenyl | 2-[3-Cyano-4-(4-hydroxy-3-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene]malononitrile | 30-60 |
| 2,4-Dichlorophenyl | 2-[3-Cyano-4-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene]malononitrile | 30-60 |
Cyanothioacetamide is another valuable reagent for the construction of the 3-cyano-5,6,7,8-tetrahydroisoquinoline scaffold, particularly for the synthesis of derivatives bearing a thione group at the 3-position. A notable example is the synthesis of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione. This is achieved through a one-pot reaction involving 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-(N,N-dimethylaminophenyl))cyclohexanone, cyanothioacetamide, and a basic catalyst such as piperidine (B6355638) in ethanol. The reaction proceeds under reflux conditions and affords the product in a high yield of 98%.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |
| 2,4-Diacetyl-5-hydroxy-5-methyl-3-(4-(N,N-dimethylaminophenyl))cyclohexanone | Cyanothioacetamide | Piperidine | 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | 98 |
The direct condensation of cyclohexanone (B45756) with 2-benzylidenemalononitrile to form this compound derivatives is not a well-documented synthetic route in the reviewed literature. Instead, the multi-component reaction of cyclohexanone, an aromatic aldehyde (such as benzaldehyde), and malononitrile is reported to yield ortho-aminocarbonitrile tetrahydronaphthalene derivatives. researchgate.net This suggests that under these conditions, a different reaction pathway is favored, leading to a carbocyclic product rather than the desired heterocyclic tetrahydroisoquinoline system.
Methods Involving Malononitrile Derivatives
Strecker Reaction-Based Syntheses
The Strecker reaction is a classical method for the synthesis of α-amino acids, which proceeds via an α-amino nitrile intermediate. While the direct application of the Strecker reaction to form this compound is not reported, a related approach has been developed for the synthesis of α-cyano (1-cyano) tetrahydroisoquinolines with a quaternary center at the C-1 position. researchgate.net This method involves the reaction of 1-substituted 2-alkyl 3,4-dihydroisoquinolin-2-ium salts with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN), often in the presence of a base such as sodium carbonate and an additive like potassium fluoride (B91410). researchgate.net This reaction proceeds in good to excellent yields, up to 99%. researchgate.net
Interestingly, an isomerization of the resulting α-cyano tetrahydroisoquinoline to a 3-cyano derivative has been observed. researchgate.net When 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile is treated under alkaline conditions with potassium hydroxide, it undergoes isomerization to yield 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile. researchgate.net This suggests that while the Strecker reaction itself does not directly produce the 3-cyano isomer, it provides a precursor that can be subsequently converted to the desired product.
| Starting Material | Product of Isomerization | Reagent |
| 2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile | 2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile | Potassium hydroxide |
Cycloaddition Reactions
Synthesis from Pre-existing Tetrahydroisoquinoline Scaffolds
Functionalization of a pre-existing 5,6,7,8-tetrahydroisoquinoline scaffold offers a direct route to introduce or modify substituents at specific positions. The reactivity of the tetrahydroisoquinoline ring system is dictated by its electronic and steric properties. The molecule consists of a pyridine ring fused to a saturated cyclohexane (B81311) ring.
Electrophilic substitution reactions on the isoquinoline (B145761) nucleus generally occur on the benzene (B151609) ring rather than the electron-deficient pyridine ring. arsdcollege.ac.in The preferred positions for electrophilic attack are C-5 and C-8. quimicaorganica.orgarsdcollege.ac.in This reactivity pattern is expected to be similar for the 5,6,7,8-tetrahydroisoquinoline system, suggesting that functionalization of the aromatic part of the ring would likely occur at positions corresponding to C-5 and C-8 of the parent isoquinoline.
Direct C-H functionalization adjacent to the nitrogen atom (at the C-1 position) is a well-established strategy. nih.gov This can be achieved using transition metal catalysts, such as copper or iron, to facilitate the coupling of the C-1 position with various nucleophiles like indoles, pyrroles, and electron-rich arenes. nih.gov This method is advantageous as it avoids the need for pre-functionalization of the tetrahydroisoquinoline starting material. nih.gov
Functionalization of the saturated carbocyclic part of the 5,6,7,8-tetrahydroisoquinoline ring is also possible. For instance, the generation of an 8-lithio-derivative of 5,6,7,8-tetrahydroquinoline (B84679) allows for the introduction of functional groups at the C-8 position by reaction with suitable electrophiles. rsc.org This approach has been used to synthesize 5,6,7,8-tetrahydroquinoline-8-carboxamides and their thio-analogs. rsc.org
Functionalization at Specific Ring Positions
Introduction of Cyano Groups
The introduction of a cyano group into the tetrahydroisoquinoline framework can be achieved through various methods, with the position of cyanation being a key consideration. While methods for cyanation at the C1 position are more commonly reported, strategies for substitution on the aromatic ring, such as at the C3 position, can also be devised.
One prominent strategy for C1 cyanation is the oxidative cyanation of N-aryl tetrahydroisoquinolines. A novel approach utilizes visible light to induce this transformation with potassium thiocyanate (B1210189) as a safe and accessible cyanide source. This metal-free and photocatalyst-free method provides a green and straightforward route to α-aminonitriles. nih.gov The reaction proceeds by irradiating a solution of the N-aryl tetrahydroisoquinoline and potassium thiocyanate in a solvent like acetonitrile, leading to the formation of the 1-cyano derivative. nih.gov
Another approach to C1-cyanated tetrahydroisoquinolines is through a Strecker reaction. This method has been successfully employed for the synthesis of α-cyano tetrahydroisoquinolines with a quaternary center at the C1 position, using trimethylsilyl cyanide (TMSCN) as the cyano source and potassium fluoride (KF) as an additive. nih.govnih.gov This reaction can be performed as a one-pot cascade process, starting from a 3,4-dihydroisoquinoline, which is N-alkylated in situ to form an iminium intermediate that then undergoes cyanation. nih.gov
For the synthesis of the specific target compound, This compound , a plausible synthetic route would involve the construction of the tetrahydroisoquinoline ring with a precursor functional group at the 3-position, which can then be converted to a cyano group. A viable strategy involves the following steps:
Synthesis of 3-Amino-5,6,7,8-tetrahydroisoquinoline : This precursor can be prepared by the catalytic hydrogenation of 3-aminoisoquinoline or 3-nitroisoquinoline. A reported method for preparing amino-substituted 5,6,7,8-tetrahydroisoquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted isoquinolines, followed by hydrolysis of the acetamide (B32628). researchgate.net
Sandmeyer Reaction : The resulting 3-amino-5,6,7,8-tetrahydroisoquinoline can then be converted to the 3-cyano derivative via the Sandmeyer reaction. This well-established reaction involves the diazotization of the primary aromatic amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt. researchgate.net
| Cyanation Method | Position | Reagents | Key Features |
| Visible-light Oxidative Cyanation | C1 | KSCN, visible light | Metal-free, photocatalyst-free, green method. nih.gov |
| Strecker Reaction | C1 | TMSCN, KF | Synthesis of α-cyano THIQs with a quaternary center. nih.govnih.gov |
| Proposed Sandmeyer Reaction | C3 | 1. NaNO₂, H⁺ 2. CuCN | Requires 3-amino-THIQ precursor. researchgate.netresearchgate.net |
Oxidation and Subsequent Functionalization
Oxidation of the tetrahydroisoquinoline core is a powerful strategy for introducing further functionality. The C1 position is particularly susceptible to oxidation due to its benzylic and α-amino nature, leading to the formation of an N-acyliminium ion intermediate. This reactive species can then be trapped by a variety of nucleophiles.
A highly efficient method for this transformation involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. nih.gov This metal-free approach allows for the direct C(sp³)–H functionalization of N-acyl/sulfonyl protected THIQs with a wide range of electron-rich nucleophiles under mild conditions. nih.gov
Another green approach utilizes red light and crude chlorophyll (B73375), extracted from spinach, as a natural photocatalyst. wikipedia.orgresearchgate.net This method enables the efficient oxidation of THIQs at the benzylic position, and the resulting intermediate can be coupled with various nucleophiles to achieve phosphorylation, cyanation, and allylation, among other transformations. wikipedia.orgresearchgate.net
Furthermore, the oxidative rearomatization of tetrahydroisoquinolines to isoquinolines can be achieved using pyridine-N-oxide as an inexpensive and functional-group-tolerant oxidant at high temperatures. beilstein-journals.orgnih.gov This process is valuable for creating functionalized isoquinolines from readily available THIQ precursors. beilstein-journals.orgnih.gov
| Oxidation Method | Oxidant/Catalyst | Functionalization |
| DDQ Oxidation | DDQ | C1-alkylation, C1-allylation, etc. nih.gov |
| Red-light Photocatalysis | Chlorophyll, Red light | C1-phosphorylation, C1-cyanation, C1-allylation. wikipedia.orgresearchgate.net |
| Oxidative Rearomatization | Pyridine-N-oxide | Conversion to functionalized isoquinolines. beilstein-journals.orgnih.gov |
Cross-Dehydrogenative Coupling (CDC) Reactions
Cross-dehydrogenative coupling (CDC) has emerged as a powerful tool in organic synthesis, enabling the formation of C-C and C-heteroatom bonds directly from two C-H bonds. nih.gov This atom-economical approach avoids the need for pre-functionalized starting materials. nih.gov In the context of tetrahydroisoquinolines, CDC reactions have been extensively used for the functionalization of the C1 position.
Transition metal catalysts, particularly those based on copper and iron, have been instrumental in promoting these reactions. nrochemistry.commdpi.com Copper-promoted CDC reactions have been widely used to activate the α-C(sp³)–H bond adjacent to the nitrogen atom in THIQs, allowing for coupling with a variety of partners including alkynes, alkanes, and alkenes. mdpi.com Iron-catalyzed CDC reactions offer a more environmentally benign and cost-effective alternative for coupling THIQs with nitroalkanes and activated methylene compounds. nrochemistry.com
These reactions typically proceed via the oxidation of the THIQ to an iminium ion intermediate, which is then attacked by the nucleophilic coupling partner. The choice of catalyst and oxidant is crucial for the efficiency and selectivity of the reaction.
Biocatalytic Approaches for Tetrahydroisoquinoline Alkaloids
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of tetrahydroisoquinoline alkaloids. Enzymes can catalyze complex reactions with high stereoselectivity under mild conditions.
Norcoclaurine synthase (NCS) is a key enzyme in the biosynthesis of benzylisoquinoline alkaloids in plants. wikipedia.org It catalyzes the Pictet-Spengler reaction between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. wikipedia.org The promiscuity of NCS has been exploited to synthesize a diverse range of substituted tetrahydroisoquinolines by reacting dopamine with various other aldehydes. nih.gov
Whole-cell biocatalysis provides a powerful platform for the synthesis of THIQAs. nih.gov By co-expressing multiple enzymes, such as a carboxylate reductase (CAR), an old yellow enzyme (OYE), and a norcoclaurine synthase (NCS) in Escherichia coli, it is possible to produce a variety of benzylisoquinoline and phenethylisoquinoline alkaloids from simple starting materials like dopamine and natural phenolic acids. nih.gov
Imine reductases (IREDs) have also been engineered to catalyze the stereoselective reduction of dihydroisoquinoline precursors to the corresponding (S)-tetrahydroisoquinolines. wikipedia.orgjk-sci.com These biocatalytic systems can be combined with other enzymes, such as N-methyltransferases, in one-pot processes to generate a variety of THIQAs with high efficiency. wikipedia.orgjk-sci.com
| Biocatalytic Approach | Key Enzyme(s) | Reaction Type | Product Class |
| Norcoclaurine Synthase (NCS) | NCS | Pictet-Spengler | THIQ Alkaloids nih.govwikipedia.org |
| Whole-Cell Biocatalysis | CAR, OYE, NCS | Multi-step biosynthesis | Benzylisoquinoline & Phenethylisoquinoline Alkaloids nih.gov |
| Imine Reductase (IRED) | IRED, N-methyltransferase | Imine reduction, N-methylation | THIQ Alkaloids wikipedia.orgjk-sci.com |
Green Chemistry Principles in THIQ Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of tetrahydroisoquinolines, with a focus on developing more sustainable and environmentally friendly methodologies.
Photochemical and Electrochemical Methods
Photochemical and electrochemical methods offer green alternatives to traditional synthetic protocols by using light or electricity as traceless reagents, often under mild conditions.
As previously mentioned, red-light-induced oxidation of THIQs using chlorophyll as a natural photocatalyst is a prime example of a green photochemical method. wikipedia.orgresearchgate.net This approach avoids the use of toxic heavy metal catalysts and utilizes a renewable and biodegradable catalyst. wikipedia.orgresearchgate.net The synthesis of tetrahydroquinolines (a related class of compounds) has also been achieved via photochemically induced radical annulation reactions, which are catalyst-free and proceed through the formation of an electron donor-acceptor (EDA) complex. researchgate.net
Electrochemical methods have been developed for the oxidative cross-coupling of tetrahydroquinolines with azoles. dntb.gov.ua This method uses electricity as the oxidant and employs a redox mediator system, offering a mild and atom-economical route to dihydroquinoline derivatives. dntb.gov.ua
Use of Eco-friendly Catalysts and Solvents
The use of eco-friendly catalysts and solvents is a central tenet of green chemistry. In the synthesis of THIQ derivatives, significant progress has been made in this area.
Biocatalysts, such as norcoclaurine synthase and engineered imine reductases, are inherently green catalysts as they are biodegradable and operate in aqueous media under mild conditions. nih.govnih.govwikipedia.orgjk-sci.com Chemoenzymatic one-pot processes, which combine enzymatic and chemical steps, have been developed for the synthesis of THIQ libraries, reducing the need for purification of intermediates and minimizing waste. numberanalytics.com
The use of earth-abundant and non-toxic metal catalysts, such as iron, for cross-dehydrogenative coupling reactions is another important green strategy. nrochemistry.com Additionally, the development of syntheses in environmentally benign solvents, such as water or ionic liquids, is a key area of research. sciforum.net For instance, sonosynthetic approaches in the presence of ionic liquid catalysts have been reported for the synthesis of precursors to tetrahydroquinoline derivatives. sciforum.net
Whole-Cell Biocatalysis
Whole-cell biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of complex molecules, including derivatives of 5,6,7,8-tetrahydroisoquinoline. This approach utilizes intact microbial cells, typically recombinant strains of Escherichia coli, which have been engineered to express specific enzyme cascades. By harnessing the cellular machinery for cofactor regeneration and enzyme stabilization, whole-cell systems can overcome challenges associated with using isolated enzymes, such as high cost and operational instability.
Recent research has demonstrated the successful application of whole-cell biocatalysis for the efficient and stereoselective synthesis of various tetrahydroisoquinoline alkaloids. acs.orgacs.org These systems often employ multi-enzyme cascades to convert readily available starting materials into valuable products in a single pot.
One notable strategy involves the use of a carboxylate reductase (CAR), a norcoclaurine synthase (NCS), and sometimes an old yellow enzyme (OYE) expressed in E. coli. acs.orgacs.org This system can synthesize benzylisoquinoline and phenethylisoquinoline alkaloids from dopamine and various natural phenolic acids. acs.orgacs.org The CAR enzyme is crucial for the initial reduction of carboxylic acids to their corresponding aldehydes, a step that can be challenging to achieve with high selectivity using traditional chemical methods. rsc.org The subsequent Pictet-Spengler reaction, catalyzed by NCS, then forms the core tetrahydroisoquinoline scaffold. nih.gov This enzymatic approach provides a route to a diverse range of substituted tetrahydroisoquinolines. nih.gov
Another biocatalytic approach utilizes imine reductases (IREDs) and N-methyltransferases (NMTs) to produce tetrahydroisoquinoline alkaloids from dihydroisoquinoline precursors. rsc.org Engineered IREDs have shown the ability to convert a range of substrates with high efficiency and stereoselectivity. rsc.org The development of these whole-cell systems, which can be composed of lyophilized cells, showcases their potential for robust and scalable production of chiral tetrahydroisoquinolines. rsc.org
The performance of these whole-cell biocatalytic systems can be impressive, with studies reporting high yields and excellent enantioselectivity. acs.orgacs.orgrsc.orgrsc.org The table below summarizes key findings from recent research in this area, highlighting the substrates, the engineered microbial strains, and the resulting products and efficiencies.
| Substrates | Biocatalyst (Engineered E. coli) | Key Enzymes | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Dopamine, Phenylacetic Acids | Recombinant E. coli | CAR, NCS | Benzylisoquinoline Alkaloids | Up to 96.6% | ≥97% | acs.orgacs.org |
| Dopamine, Cinnamic Acids | Recombinant E. coli | CAR, OYE, NCS | Phenethylisoquinoline Alkaloids | 38.3–77.5% | 80–94% | acs.orgacs.org |
| Dihydroisoquinoline Precursors | Recombinant E. coli | Imine Reductase, N-methyltransferase | (S)-Tetrahydroisoquinolines | Up to 100% | Not Reported | rsc.org |
| 3-Hydroxybenzoic Acid | Lyophilised E. coli BL21 | CAR, Pyruvate Decarboxylase, Amine Transaminase, NCS | 1,3,4-substituted Tetrahydroisoquinoline | 87 ± 2% (overall) | >95% | rsc.org |
Reactivity and Derivatization Strategies for 3 Cyano 5,6,7,8 Tetrahydroisoquinoline Analogues
Chemical Transformations of the Cyano Group
The cyano group at the C-3 position of the tetrahydroisoquinoline ring is a key functional handle that can be readily converted into other valuable functionalities, serving as a linchpin for the synthesis of diverse derivatives.
Hydrolysis to Carboxamides
While direct hydrolysis of the 3-cyano group to a 3-carboxamide on the 5,6,7,8-tetrahydroisoquinoline (B1330172) core is a plausible transformation, much of the available literature focuses on building the carboxamide functionality through alternative synthetic routes. A prevalent strategy involves the use of precursors such as 3-thiones or 3-hydroxyisoquinolines, which are subsequently alkylated with haloacetamides.
For instance, studies have shown the reaction of 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline(2H)-3-thiones with various N-aryl-2-chloroacetamides. This S-alkylation reaction, conducted in the presence of sodium acetate (B1210297), yields 3-(N-arylcarbamoylmethylsulfanyl) derivatives, effectively introducing a carboxamide-containing side chain at the C-3 position. nih.gov This method provides a reliable pathway to compounds bearing the carboxamide group, which are crucial intermediates for further cyclization reactions. nih.gov
Table 1: Synthesis of C-3 Carboxamide-Containing Tetrahydroisoquinoline Derivatives
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| 7-Acetyl-8-(4-chlorophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline(2H)-3-thione | N-phenyl-2-chloroacetamide | 7-Acetyl-8-(4-chlorophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-3-(N-phenyl-carbamoylmethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline | 86 |
| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-5,6,7,8-tetrahydroisoquinoline(2H)-3-thione | N-(4-tolyl)-2-chloroacetamide | 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-3-[N-(4-tolyl)carbamoylmethylsulfanyl]-5,6,7,8-tetrahydroisoquinoline | 84 |
Data sourced from reference nih.gov.
Cyclization Reactions involving the Nitrile Function
The nitrile group is an excellent electrophile and participates readily in intramolecular cyclization reactions, particularly in the formation of fused heterocyclic rings. The Thorpe-Ziegler reaction is a classic example, enabling the synthesis of annulated systems such as thieno[2,3-c]isoquinolines.
This reaction typically involves a 3-substituted-4-cyano-5,6,7,8-tetrahydroisoquinoline derivative where the 3-substituent contains an activated methylene (B1212753) group (e.g., -SCH₂CONHAr). In the presence of a strong base like sodium ethoxide, the methylene group is deprotonated. The resulting carbanion then attacks the adjacent cyano group, leading to an intramolecular cyclization. Tautomerization of the resulting imine affords a stable 1-amino-thieno[2,3-c]isoquinoline derivative. nih.gov This powerful ring-forming strategy provides access to polyfunctionally substituted tetrahydrothieno[2,3-c]isoquinolines in nearly quantitative yields. nih.gov
Modifications at the Ring Positions
Beyond the cyano group, the tetrahydroisoquinoline skeleton itself offers several sites for modification, allowing for the introduction of various substituents and the construction of more complex molecular architectures.
Alkylation and Arylation Reactions
The C-1 position of the N-alkyl-tetrahydroisoquinoline ring is particularly susceptible to functionalization due to its α-amino nature. Oxidative C-H activation at this position allows for the introduction of alkyl and aryl groups. A notable metal-free approach involves the reaction of N-alkyl-tetrahydroisoquinolines with aryl Grignard reagents in the presence of an oxidant like diethyl azodicarboxylate (DEAD). organic-chemistry.orgorganic-chemistry.org This method proceeds through the formation of an intermediate iminium ion, which is then attacked by the nucleophilic Grignard reagent to yield the C-1 arylated product. organic-chemistry.org This strategy has been successfully applied to the synthesis of naturally occurring alkaloids such as cryptostylines. organic-chemistry.org
Similarly, C-1 alkynylation can be achieved through three-component coupling reactions (A³ coupling) involving the tetrahydroisoquinoline, an aldehyde, and a terminal alkyne, often catalyzed by copper(I) salts. thieme.depku.edu.cn
Table 2: C-1 Arylation of N-Methyl-6,7-dimethoxytetrahydroisoquinoline
| Aryl Grignard Reagent (ArMgBr) | Product | Yield (%) |
|---|---|---|
| Phenylmagnesium bromide | 1-Phenyl-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 65 |
| 4-Methoxyphenylmagnesium bromide | 1-(4-Methoxyphenyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 67 |
Data sourced from reference thieme-connect.com.
Thiophene (B33073) and Furo Annulation through Thorpe-Zeigler Cyclization
As mentioned in section 3.1.2, the Thorpe-Ziegler cyclization is a powerful tool for annulating a five-membered ring onto the tetrahydroisoquinoline core. This strategy is not limited to thiophene rings but can also be extended to furan (B31954) ring formation. researchgate.net
The general synthetic sequence begins with a 3-hydroxy or 3-thiono-4-cyano-5,6,7,8-tetrahydroisoquinoline. Alkylation with an α-halo-carbonyl reagent (e.g., ethyl chloroacetate, chloroacetonitrile, or N-aryl-2-chloroacetamides) installs the necessary side chain at the 3-position. researchgate.net Subsequent treatment with a base, such as sodium ethoxide, initiates the intramolecular cyclization between the activated methylene of the side chain and the C-4 cyano group. nih.gov This process results in the formation of 1-amino-tetrahydrofuro[2,3-c]isoquinolines or 1-amino-tetrahydrothieno[2,3-c]isoquinolines, respectively. nih.govresearchgate.net The reaction is highly efficient and provides a versatile route to these fused heterocyclic systems. nih.gov
Table 3: Thorpe-Ziegler Cyclization to Thieno[2,3-c]isoquinolines
| Cyclization Precursor | Product | Yield (%) |
|---|---|---|
| 7-Acetyl-8-(4-chlorophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-3-(N-phenyl-carbamoylmethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline | 7-Acetyl-1-amino-6-(4-chlorophenyl)-2-(N-phenylcarbamoyl)-5,8-dimethyl-8-hydroxy-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline | 95 |
| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-3-[N-(4-tolyl)carbamoylmethylsulfanyl]-5,6,7,8-tetrahydroisoquinoline | 7-Acetyl-1-amino-5,8-dimethyl-8-hydroxy-6-phenyl-2-[N-(4-tolyl)carbamoyl]-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline | 92 |
Data sourced from reference nih.gov.
Reactions with Carbonyl Compounds and Iminium Ions
The tetrahydroisoquinoline ring system is frequently synthesized through reactions involving carbonyl compounds and iminium ion intermediates. The Pictet-Spengler reaction is a cornerstone of this chemistry, involving the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone. organicreactions.orgthermofisher.com The reaction proceeds through the formation of a Schiff base, which then cyclizes via an electrophilic aromatic substitution, driven by the activation of the aromatic ring, to form the tetrahydroisoquinoline core. arkat-usa.org This method is biomimetic and widely used in the synthesis of isoquinoline (B145761) alkaloids. nih.gov
Another significant method is the Pomeranz–Fritsch–Bobbitt (PFB) cyclization. nih.govnih.gov This reaction involves the acid-catalyzed cyclization of an aminoacetal, which is formed from a benzylamine (B48309) and a glyoxal (B1671930) equivalent. thermofisher.com The cyclization proceeds through an iminium ion intermediate to construct the C-1 functionalized tetrahydroisoquinoline ring. nih.govbeilstein-journals.org These classical named reactions underscore the importance of carbonyl and iminium ion chemistry in the fundamental construction and modification of the tetrahydroisoquinoline scaffold.
Intramolecular Rearrangements (e.g., Smiles-like rearrangement)
Intramolecular rearrangements are powerful transformations for creating complex molecular structures from simpler precursors. In the context of tetrahydroisoquinoline chemistry, the Smiles rearrangement and related isomerizations have been observed. The Smiles rearrangement typically involves the intramolecular nucleophilic aromatic substitution of an activated aromatic ring.
Research on related isoquinolinium salts has demonstrated the feasibility of such rearrangements. For instance, the hydrazinolysis of certain complex isoquinolinium bromides leads to rearranged (2-hydroxyethyl)amino-isoquinolinium bromide products via a Smiles rearrangement. documentsdelivered.com Another study has shown that diamino derivatives of 5,6,7,8-tetrahydroisoquinolines can be obtained from 3-cyanopyridin-2(1H)-ones through a Smiles rearrangement of the corresponding oxyacetamides. researchgate.net
Furthermore, a notable isomerization has been observed under alkaline conditions where an α-cyano tetrahydroisoquinoline, upon treatment with potassium hydroxide, rearranges to the 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile. nih.gov This transformation occurs through a bohrium.comnih.gov-H shift, highlighting the potential for proton migration and functional group transposition within the tetrahydroisoquinoline core. nih.gov These examples underscore the potential for 3-cyano-5,6,7,8-tetrahydroisoquinoline to undergo skeletal reorganizations to yield structurally diverse isomers.
Formation of Fused Heterocyclic Systems
The this compound scaffold is an excellent starting point for the construction of polycyclic heterocyclic systems. The nitrile group, often in conjunction with an adjacent functional group, serves as a key handle for annulation reactions, leading to the formation of fused pyrimidine (B1678525), thiophene, and furan rings.
Pyrimidoquinoline Derivatives
The synthesis of pyrimido[4,5-b]quinoline systems often utilizes 2-amino-3-cyano-tetrahydroquinoline precursors, which are structurally analogous to functionalized this compound. The ortho-amino-nitrile functionality is a classic synthon for building a fused pyrimidine ring.
Various reagents can be employed to construct the pyrimidine ring. For example, refluxing a 2-amino-3-cyano-tetrahydroquinoline derivative with formic acid can yield the corresponding hexahydropyrimido[4,5-b]quinoline-dione. nih.gov The reaction with urea (B33335) or thiourea (B124793) in the presence of sodium ethoxide leads to the formation of 4-amino-pyrimido[4,5-b]quinoline-2(1H)-one or -thione derivatives, respectively. nih.gov Similarly, cyclization with chloroacetyl chloride or phenyl isothiocyanate can produce other substituted pyrimido[4,5-b]quinoline derivatives. scialert.net These reactions demonstrate a versatile strategy for expanding the tetrahydroisoquinoline core to create therapeutically relevant pyrimidoquinoline scaffolds.
Table 1: Synthesis of Pyrimidoquinoline Derivatives from Tetrahydroquinoline Precursors
| Starting Material | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| 2-Amino-3-cyano-tetrahydroquinoline derivative | Formic Acid | Hexahydropyrimido[4,5-b]quinoline-dione | nih.gov |
| 2-Amino-3-cyano-tetrahydroquinoline derivative | Phenyl isothiocyanate / Pyridine (B92270) | Tetrahydropyrimido[4,5-b]quinoline-thione | nih.govrsc.org |
| 2-Amino-3-cyano-tetrahydroquinoline derivative | Thiourea / HCl | Aminopyrimido[4,5-b]quinoline-thione | scialert.net |
Tetrahydrothienoisoquinolines
The fusion of a thiophene ring to the tetrahydroisoquinoline framework to form tetrahydrothienoisoquinolines can be effectively achieved through reactions that capitalize on the reactivity of the cyano group. A prominent method is the Gewald reaction and its variations, such as the Thorpe-Ziegler cyclization. wikipedia.orgorganic-chemistry.orgresearchgate.net
In a documented synthesis, a substituted 7-acetyl-8-aryl-4-cyano-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione is used as the starting material. bohrium.comnih.gov This compound is first reacted with an N-aryl-2-chloroacetamide to afford an S-alkylated intermediate. Subsequent treatment with a base, such as sodium ethoxide, induces an intramolecular Thorpe-Ziegler cyclization. This step involves the attack of the carbanion generated from the S-methylene group onto the nitrile carbon, leading to the formation of an enamino-nitrile, which tautomerizes to the final 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline product. bohrium.comnih.gov This strategy highlights a robust pathway for synthesizing thieno-fused isoquinoline derivatives.
Table 2: Synthesis of Tetrahydrothieno[2,3-c]isoquinolines
| Starting Material | Reagents | Key Reaction Step | Product | Reference(s) |
|---|
Tetrahydrofuroisoquinolines
The synthesis of tetrahydrofuroisoquinolines from this compound is a less commonly documented transformation compared to its thieno and pyrimido counterparts. However, established methods for furan synthesis can be hypothetically applied. A plausible route could involve the conversion of the cyano group and an adjacent carbon into a 1,4-dicarbonyl functionality, which could then undergo an intramolecular Paal-Knorr furan synthesis. For instance, partial reduction of the nitrile to an aldehyde and subsequent functionalization of the neighboring position with a carbonyl-containing side chain could set the stage for acid-catalyzed cyclization to form the fused furan ring. While specific examples starting from this compound are not prominent in the reviewed literature, the principles of furan synthesis suggest that such transformations are chemically feasible.
Stereochemical Aspects of Derivatization
Controlling the stereochemistry during the derivatization of the 5,6,7,8-tetrahydroisoquinoline scaffold is crucial for the development of chiral molecules with specific biological activities. Various enantioselective methodologies have been developed to introduce and control stereocenters within this framework.
Enantioselective Functionalization
Asymmetric synthesis provides a powerful tool for accessing enantiomerically pure or enriched tetrahydroisoquinoline derivatives. Several catalytic strategies have been successfully employed.
One approach is the asymmetric 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles, catalyzed by chiral primary amines or chiral-at-metal rhodium complexes. nih.govrsc.org These reactions can construct C-1 substituted tetrahydroisoquinoline derivatives with high yields and excellent diastereoselectivities and enantioselectivities (up to >95% ee). nih.gov
Another significant method is the asymmetric transfer hydrogenation of related 3,4-dihydroisoquinolines (DHIQs). Using chiral catalysts, such as those based on rhodium or ruthenium with chiral diamine ligands, DHIQs can be reduced to chiral tetrahydroisoquinolines with high enantiomeric excess. nih.govmdpi.com For example, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been used as ligands in metal complexes for the asymmetric transfer hydrogenation of DHIQs, yielding alkaloid precursors with modest to good enantioselectivity. nih.gov
Directly relevant to cyano-containing structures is the enantioselective Strecker reaction. This reaction allows for the synthesis of α-cyano tetrahydroisoquinolines with a quaternary stereocenter in high yields by reacting 3,4-dihydroisoquinolin-2-ium salts with a cyanide source in the presence of a chiral catalyst. nih.gov
Table 3: Enantioselective Functionalization Strategies for Tetrahydroisoquinoline Scaffolds
| Reaction Type | Catalyst/Reagent | Product Feature | Stereoselectivity (ee) | Reference(s) |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Chiral Primary Amine | Dinitrogen-fused heterocycle | up to 96% | nih.gov |
| 1,3-Dipolar Cycloaddition | Chiral-at-metal Rhodium Complex | C-1 substituted tetrahydroisoquinoline | up to 99% | rsc.org |
| Asymmetric Transfer Hydrogenation | Rhodium/Diamine Catalyst | Chiral Tetrahydroisoquinoline | up to 99% | mdpi.com |
| Asymmetric Transfer Hydrogenation | Chiral 8-amino-5,6,7,8-tetrahydroquinoline Metal Complex | Chiral Tetrahydroisoquinoline | up to 69% | nih.gov |
Isomerization Studies
Research into the specific isomerization of this compound is not extensively documented in publicly available literature. However, studies on analogous α-cyano tetrahydroisoquinoline structures provide valuable insights into potential isomerization pathways. One notable study demonstrated the isomerization of a substituted α-cyano tetrahydroisoquinoline under alkaline conditions. rsc.orgnih.gov
This research showed that 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, when treated with potassium hydroxide, undergoes isomerization to form 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile in good yield. nih.gov This transformation is proposed to occur through a nih.govorganic-chemistry.org-H shift. rsc.orgnih.gov The reaction proceeds via a base-promoted tautomerization to an iminium intermediate. rsc.org Subsequent nucleophilic addition of the cyanide ion at the C-3 position leads to the isomerized product. rsc.org
To further investigate the mechanism, an isotopic labeling experiment was conducted using EtOD/D₂O as the solvent. rsc.orgnih.gov The results showed significant deuterium (B1214612) incorporation at the C-1 and C-3 positions, as well as on the methyl group, supporting the proposed mechanism involving a six-membered cyclic transition state under alkaline conditions. rsc.orgnih.gov
While these findings pertain to a different substituted tetrahydroisoquinoline, they suggest that this compound and its analogues could potentially undergo similar base-catalyzed isomerizations. The presence of the cyano group and the tetrahydroisoquinoline core provides a structural basis for exploring such transformations. Further research would be necessary to determine the specific conditions and feasibility of isomerization for this compound itself.
Table 1: Isomerization of an α-Cyano Tetrahydroisoquinoline Analogue rsc.orgnih.gov
| Starting Material | Reagents and Conditions | Product | Yield | Deuterium Incorporation |
| 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile | KOH, EtOH/H₂O, reflux | 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile | Good | N/A |
| 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile | KOH, EtOD/D₂O, reflux | Deuterated 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile | 61% | 70% at C-1 and C-3, 75% on methyl group |
Spectroscopic and Analytical Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the chemical environment of individual atoms.
¹H NMR
For instance, in the ¹H NMR spectrum of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-3-[N-(4-tolyl)carbamoylmethylsulfanyl]-5,6,7,8-tetrahydroisoquinoline, the signals corresponding to the tetrahydroisoquinoline core are observed alongside those of the various substituents. nih.gov Key proton signals include those for the aliphatic protons of the cyclohexene (B86901) ring and the methine proton at C-8. nih.gov The aromatic protons from the phenyl and tolyl groups appear in the downfield region of the spectrum. nih.gov
A representative dataset for a derivative is presented below:
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |
| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-3-[N-(4-tolyl)carbamoylmethylsulfanyl]-5,6,7,8-tetrahydroisoquinoline nih.gov | 8.99 (s, 1H, NH), 7.19–7.24 (m, 3H, Ar–H), 7.12–7.14 (d, J = 8 Hz, 2H, Ar–H), 6.94–6.96 (d, J = 8 Hz, 2H, Ar–H), 6.88–6.90 (d, J = 8 Hz, 2H, Ar–H), 4.28–4.31 (d, J = 12 Hz, 1H, CH at C-8), 3.78–3.88 (dd, J = 14 Hz, 2H, SCH₂), 3.33 (br. s, 1H, OH), 3.05–3.09, 2.86–2.91 (dd, 2H, CH₂ of a cyclohexene ring), 3.00–3.03 (d, J = 12 Hz, 1H, CH at C-7), 2.19 (s, 3H, CH₃ of the 4-tolyl group), 1.97 (s, 3H, COCH₃), 1.73 (s, 3H, CH₃ attached to a pyridine (B92270) ring), 1.29 (s, 3H, CH₃) |
¹³C NMR
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For derivatives of "3-Cyano-5,6,7,8-tetrahydroisoquinoline," the ¹³C NMR spectrum reveals distinct signals for each carbon atom in the molecule, including the quaternary carbons and the carbons of the cyano group.
For example, the ¹³C NMR spectrum of 2-(4-bromobenzoyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile shows characteristic peaks for the carbonyl carbon, the cyano carbon, and the carbons of the tetrahydroisoquinoline and bromobenzoyl moieties. rsc.org
A summary of ¹³C NMR data for a representative derivative is provided below:
| Compound | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 2-(4-bromobenzoyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile rsc.org | 171.1, 135.9, 133.7, 132.5, 131.2, 130.82, 129.1, 129.0, 127.3, 127.2, 123.1, 117.4, 44.3, 43.0, 28.5 |
³¹P NMR (for phosphonate (B1237965) derivatives)
Phosphorus-31 (³¹P) NMR spectroscopy is a powerful tool for the characterization of organophosphorus compounds, including phosphonate derivatives. This technique provides information about the chemical environment of the phosphorus atom.
Despite a thorough search of the available scientific literature, no specific ³¹P NMR data for phosphonate derivatives of "this compound" could be located. This suggests that while the synthesis of such compounds may be of interest, their detailed characterization using ³¹P NMR has not been extensively reported.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound" and its derivatives, the IR spectrum provides key diagnostic peaks.
A crucial absorption band is that of the nitrile (C≡N) group, which typically appears in the region of 2210-2260 cm⁻¹. nih.govnih.gov For example, in 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-3-[N-(4-tolyl)carbamoylmethylsulfanyl]-5,6,7,8-tetrahydroisoquinoline, the C≡N stretch is observed at 2221 cm⁻¹. nih.gov Other important absorptions include those for C-H bonds (aliphatic and aromatic), C=O stretching in acetylated derivatives, and O-H and N-H stretching in relevant compounds. nih.govnih.gov
The table below summarizes characteristic IR absorption bands for a selection of derivatives.
| Compound | IR (cm⁻¹) |
| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-3-[N-(4-tolyl)carbamoylmethylsulfanyl]-5,6,7,8-tetrahydroisoquinoline nih.gov | 3482 (OH), 3335 (NH), 3030 (C–H, aromatic), 2971, 2938 (C–H, aliphatic), 2221 (C≡N), 1702 (C=O, acetyl), 1666 (C=O, amide) |
| 7-Acetyl-8-(4-chlorophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-3-(N-phenyl-carbamoylmethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline nih.gov | 3439 (OH), 3260 (NH), 3074, 3030 (C–H, aromatic), 2963, 2916 (C–H, aliphatic), 2215 (C≡N), 1706 (C=O, acetyl), 1682 (C=O, amide) |
| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione nih.gov | 3482 (O–H), 3235 (NH), 3106 (C–H, sp²), 2971, 2872 (C–H, sp³), 2220 (C≡N), 1708 (C=O) |
Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound.
For derivatives of "this compound," HRMS data is typically reported as the calculated mass for the protonated molecule ([M+H]⁺) or the sodium adduct ([M+Na]⁺), which is then compared to the experimentally found mass. For example, for 2-(4-bromobenzoyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, the calculated mass for the sodium adduct ([M+Na]⁺) is 363.0103, and the found mass is 363.0103, confirming the elemental composition. rsc.org
| Compound | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |
| 2-(4-bromobenzoyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile rsc.org | 363.0103 | 363.0103 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial tool for the characterization of tetrahydroisoquinoline alkaloids and their derivatives. nih.gov This soft ionization technique is used to generate protonated molecular ions, typically denoted as [M+H]⁺, allowing for the precise determination of molecular weight. nih.govscielo.br In the analysis of isoquinoline-derived alkaloids, ESI-MS has been effectively used to identify a series of protonated molecules, confirming their elemental composition. scielo.br
Multistage mass spectrometry (MS/MS) experiments coupled with ESI can further elucidate molecular structures by analyzing specific fragmentation patterns. nih.gov While molecular ion peaks are readily generated, the fragmentation of the tetrahydroisoquinoline skeleton can be complex. Common fragmentation pathways for related structures involve the loss of substituents from the core structure. For instance, in derivatized tetrahydroisoquinolines, fragments corresponding to the loss of the derivatizing agent or substituents on the nitrogen atom are often observed. scirp.orgscirp.org The stability of the tetrahydroisoquinoline skeleton itself is a notable feature in the mass spectra of these compounds. scirp.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The chromophore, which consists of the fused pyridine and benzene (B151609) rings, is responsible for the characteristic absorption bands. The UV-Vis spectrum of the closely related compound, 5,6,7,8-tetrahydroquinoline (B84679), provides a reference for the expected absorption maxima. nist.gov
Theoretical calculations, often performed using density functional theory (DFT), can predict the electronic transitions and corroborate experimental findings. For the parent 1,2,3,4-tetrahydroisoquinoline (B50084), these calculations have shown that the dominant electronic transitions are π-π* in nature. researchgate.net The introduction of a cyano group at the 3-position is expected to influence the electronic structure and shift the absorption bands, providing a unique spectral fingerprint for the molecule.
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional crystal structure of a molecule, providing unequivocal proof of its constitution and stereochemistry. This technique has been successfully applied to various derivatives of tetrahydroisoquinoline to establish their precise atomic arrangements in the solid state. nih.govmdpi.com
For instance, the crystal structure of 7-acetyl-8-(4-chlorophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-3-(N-phenyl-carbamoylmethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline, a complex derivative, was determined by X-ray diffraction analysis, confirming its molecular geometry and intermolecular interactions. nih.gov Similarly, the structures of tetrahydroisoquinoline alkaloids isolated from natural sources have been elucidated using this method, resolving any ambiguity in their structural assignment. mdpi.com The ability to grow single crystals of sufficient quality is a prerequisite for a successful X-ray diffraction study. mdpi.comnih.gov
Advanced Chiral Analysis
For chiral molecules like substituted tetrahydroisoquinolines, determining the absolute configuration is a significant challenge. Quantum electronic circular dichroism (ECD) has emerged as a powerful, non-destructive technique for this purpose, especially when single crystals suitable for X-ray analysis cannot be obtained. nih.gov
The method involves measuring the experimental ECD spectrum of the chiral product and comparing it with the theoretically calculated spectrum for a specific enantiomer (e.g., R or S). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.gov This approach was successfully used to determine the absolute configuration of a chiral tetrahydroisoquinoline derivative obtained through a 1,3-dipolar cycloaddition reaction. nih.gov The comparison confirmed the (R,S) configuration of the product by showing a strong correlation between the measured and the theoretically predicted ECD spectrum. nih.gov
Determining the enantiomeric purity or enantiomeric excess (ee) is critical in asymmetric synthesis. A robust method for a wide range of chiral substituted tetrahydroisoquinolines involves pre-column derivatization with a chiral reagent, followed by analysis using gas chromatography (GC) on a standard achiral column. scirp.orgscirp.org
(–)-(1R)-Menthyl chloroformate is an effective and accessible chiral derivatizing reagent for this purpose. scirp.org It reacts with the secondary amine of the tetrahydroisoquinoline enantiomers to form diastereomeric carbamates. These diastereomers possess different physical properties and can be separated and quantified on a non-polar achiral GC column. scirp.org This technique has proven effective for various substituted tetrahydroisoquinolines, consistently achieving resolution factors (R) greater than 1.5, which indicates excellent separation of the diastereomeric peaks. scirp.org
| Compound | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution Factor (R) |
|---|---|---|---|
| (R/S)-1-Methyl-THIQ | 42.71 | 43.19 | 1.61 |
| (R/S)-6-Methoxy-1-methyl-THIQ | 66.50 | 67.21 | 1.69 |
| (R/S)-7-Methoxy-1-methyl-THIQ | 67.43 | 68.17 | 1.75 |
| (R/S)-1-Phenyl-THIQ | 96.22 | 97.02 | 1.62 |
| (R/S)-1-(4-Methylphenyl)-THIQ | 100.92 | 101.71 | 1.68 |
Chromatographic Techniques for Reaction Monitoring and Product Isolation
Chromatographic techniques are fundamental to the synthesis and purification of this compound and its analogues. These methods are used to monitor the progress of a reaction, identify the formation of products, and isolate the desired compounds from the reaction mixture. ub.edumdpi.commdpi.com
Thin Layer Chromatography (TLC) is commonly used for rapid reaction monitoring. It allows chemists to quickly assess the consumption of starting materials and the appearance of new products by comparing the retention factors (Rf) of spots on the plate. mdpi.com
Column Chromatography is the standard method for the purification of products on a preparative scale. Using a stationary phase like silica (B1680970) gel and an appropriate mobile phase (eluent), compounds are separated based on their differing polarities. ub.edumdpi.com For example, after a synthesis reaction, the crude residue is often purified by silica gel flash column chromatography to afford the pure tetrahydroisoquinoline product. ub.edu
High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for both analytical and preparative purposes. It is particularly useful for separating complex mixtures and for the final purity assessment of the synthesized compounds.
| Technique | Primary Application | Stationary Phase Example | Mobile Phase Example | Reference |
|---|---|---|---|---|
| Thin Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel | Ethyl Acetate (B1210297) / Acetone (B3395972) | mdpi.com |
| Flash Column Chromatography | Product Isolation/Purification | Silica Gel | Hexane (B92381) / Ethyl Acetate (3:7) | ub.edu |
| Gas Chromatography (GC) | Analysis of Derivatized Enantiomers | Achiral Non-Polar Column | - | scirp.org |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Separation | C18 Column | Acetonitrile / Water with 0.1% Formic Acid |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. In the synthesis of heterocyclic compounds like tetrahydroisoquinolines, TLC is indispensable for tracking the consumption of starting materials and the formation of products. ub.edu
The separation on a TLC plate depends on the compound's affinity for the stationary phase (typically silica gel) and the mobile phase (a solvent or mixture of solvents). The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined chromatographic conditions. For substituted tetrahydroisoquinolines, various solvent systems can be employed to achieve effective separation. For instance, a mixture of ethyl acetate and hexane is commonly used, where the polarity can be adjusted by varying the ratio of the two solvents to optimize the separation of compounds with different polarities. ub.edu
In one synthetic procedure for a substituted tetrahydroisoquinoline, TLC with an ethyl acetate/hexane (1:1) mobile phase showed the starting material at an Rf of 0.80 and the final product at an Rf of 0.10, indicating a significant change in polarity and the successful formation of the desired compound. ub.edu Similarly, during the synthesis of related (3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene)malononitriles, reaction progress was monitored using TLC with ethyl acetate or acetone as the eluent. mdpi.com The purity of newly synthesized cyano-tetrahydroisoquinoline derivatives has also been confirmed using TLC. nih.gov
Table 1: TLC Parameters for Analysis of Tetrahydroisoquinoline Derivatives
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica Gel | ub.edu |
| Mobile Phase | Ethyl Acetate / Hexane (1:1) | ub.edu |
| Ethyl Acetate or Acetone | mdpi.com | |
| Visualization | UV light, specific chemical stains (e.g., potassium permanganate) | General Practice |
| Application | Reaction monitoring, purity assessment | ub.edumdpi.com |
High-Performance Thin Layer Chromatography coupled with Mass Spectrometry (HPTLC/MS)
High-Performance Thin Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and reproducibility compared to conventional TLC. When coupled with Mass Spectrometry (HPTLC/MS), it becomes a powerful tool for the definitive identification and structural elucidation of compounds in complex mixtures. researchgate.net This hyphenated technique allows for the direct analysis of separated spots on the HPTLC plate, providing mass information that confirms the identity of the analyte. uni-hohenheim.de
For a compound like this compound, HPTLC could be used for precise quantitative analysis and purity profiling. After development, the plate can be analyzed by densitometry for quantification. Subsequently, the specific spot corresponding to the compound of interest can be subjected to MS analysis. researchgate.net An interface extracts the analyte from the plate and transfers it into the mass spectrometer. This provides the molecular weight and fragmentation pattern of the compound, confirming its structure. This is particularly useful for distinguishing between isomers and identifying unknown impurities. The use of modern HPTLC-MS interfaces allows for rapid and reliable data acquisition. researchgate.netuni-hohenheim.de
Table 2: HPTLC/MS System Configuration for this compound Analysis
| Component | Parameter | Purpose |
|---|---|---|
| Stationary Phase | HPTLC silica gel 60 F254 plates | High-resolution separation |
| Mobile Phase | Optimized solvent system (e.g., Toluene-Ethyl Acetate-Formic Acid) | Achieve optimal Rf value for the target analyte |
| Detection (pre-MS) | UV densitometry (e.g., at 254 nm) | Localization and quantification of the compound spot |
| Interface | Elution-based interface (e.g., TLC-MS Interface) | Extraction of the analyte from the plate into the MS |
| Mass Spectrometer | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Ionization of the analyte for mass analysis |
| MS Analyzer | Quadrupole (Q) or Time-of-Flight (TOF) | Mass-to-charge ratio determination and fragmentation analysis |
Gas Chromatography-Mass Spectrometry (GC/MS) with Derivatization
Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the separation and identification of volatile and thermally stable compounds. However, many compounds containing polar functional groups, such as the secondary amine in the tetrahydroisoquinoline ring, are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is often necessary to increase their volatility and improve their chromatographic properties.
Derivatization involves chemically modifying the analyte to create a less polar and more volatile derivative. For tetrahydroisoquinolines, acylation is a common derivatization strategy. nih.gov Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) can be used to react with the amine group, replacing the active hydrogen with a bulky, non-polar heptafluorobutyryl group. This process reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and making it suitable for GC analysis. nih.gov
Once derivatized, the sample is injected into the GC, where the derivative of this compound is separated from other components on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a chemical fingerprint for unambiguous identification.
Table 3: GC/MS Analysis Protocol with Derivatization
| Step | Procedure | Rationale |
|---|---|---|
| 1. Derivatization | Reaction with an acylation agent (e.g., heptafluorobutyric anhydride - HFBA) in an appropriate solvent. | To increase the volatility and thermal stability of the analyte by masking the polar amine group. nih.gov |
| 2. GC Separation | Injection of the derivatized sample onto a capillary column (e.g., DB-5ms) with a temperature gradient program. | To separate the derivatized target compound from other components in the sample. |
| 3. Ionization | Electron Ionization (EI) is typically used. | To generate charged fragments of the molecule. |
| 4. Mass Analysis | A mass analyzer (e.g., quadrupole) separates the ions based on their mass-to-charge ratio. | To generate a mass spectrum. |
| 5. Identification | The resulting mass spectrum is compared to spectral libraries or interpreted to confirm the structure of the derivatized compound. | To provide definitive identification of the analyte. |
Structure Activity Relationship Sar Studies and Mechanism of Action Research
General Principles of SAR for Tetrahydroisoquinoline Scaffolds
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a prominent structural motif found in numerous natural and synthetic compounds that exhibit a wide array of biological activities. rsc.orgnuph.edu.uadntb.gov.ua SAR studies have established that the biological potential of THIQ derivatives is highly dependent on the nature and position of various functional groups attached to the core structure. researchgate.netnuph.edu.ua Both electron-donating and electron-withdrawing groups, as well as the incorporation of other heterocyclic moieties, play a critical role in modulating the pharmacological properties of these compounds. nuph.edu.ua The THIQ scaffold serves as a versatile platform for designing ligands that can interact with a range of biological targets, including G-protein coupled receptors, enzymes, and ion channels. eurekaselect.com The conformational flexibility of the THIQ ring system allows it to adopt different orientations, enabling effective binding to diverse target proteins. Furthermore, substitutions at the 6- and 7-positions of the tetrahydroisoquinoline ring have been shown to be important for activity at certain receptors. nuph.edu.ua
Impact of Cyano Group Substitution on Biological Activity
The introduction of a cyano (C≡N) group, a potent electron-withdrawing group, into the tetrahydroisoquinoline scaffold can significantly influence the compound's electronic properties and, consequently, its biological activity. Specifically, the presence of a cyano group at the C-3 or C-4 position is a recurring feature in many biologically active 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives. nih.govnih.govnih.gov This substitution is often associated with enhanced cytotoxic and anticancer activities. researchgate.netnih.gov For instance, several series of 7-acetyl-4-cyano-5,6,7,8-tetrahydroisoquinoline derivatives have been synthesized and shown to possess notable anticancer properties. nih.govnih.govnih.gov The cyano group's ability to participate in hydrogen bonding and dipole-dipole interactions can contribute to stronger binding affinities with target enzymes and receptors, a critical factor for therapeutic efficacy. nih.gov
Role of Substituents at Key Positions (e.g., N-aromatic ring, C-1, C-7, C-8)
The biological activity of 3-cyano-5,6,7,8-tetrahydroisoquinoline derivatives is further fine-tuned by substituents at other key positions on the scaffold.
N-aromatic ring: While the core structure is a tetrahydroisoquinoline, many studies focus on the broader class of tetrahydroisoquinolines where an aromatic or other substituent is attached to the nitrogen atom (N-2). In the context of 1-aryl-tetrahydroisoquinolines, the nature of the aryl group at N-2 can drastically alter activity. For example, studies on 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines showed that substituents on this aryl ring were critical for apoptosis-inducing activity. researchgate.net
C-1 Position: The C-1 position is a frequent site for modification. The introduction of a phenyl group at C-1 in certain THIQ derivatives has been explored for developing histone deacetylase (HDAC) inhibitors, indicating this position is crucial for interaction with specific anticancer targets. researchgate.net In 7-acetyl-4-cyano-6-hydroxy-5,6,7,8-tetrahydroisoquinoline derivatives, a methyl group is often present at the C-1 position. nih.govnih.gov
C-7 and C-8 Positions: Substitutions on the saturated ring, particularly at C-7 and C-8, are vital for modulating activity. An acetyl group at the C-7 position is a common feature in many potent derivatives. nih.govnih.gov The substituent at the C-8 position, often an aryl group (such as phenyl, 4-chlorophenyl, or 4-N,N-dimethylaminophenyl), has a profound impact on the compound's cytotoxic profile. nih.govnih.govresearchgate.net The nature of this aryl group can determine the compound's potency and selectivity against different cancer cell lines. nih.gov For example, a 4-N,N-dimethylaminophenyl group at C-8 was present in derivatives that showed potent inhibition of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). nih.gov
The following table summarizes the impact of key substituents on the biological activity of selected tetrahydroisoquinoline derivatives.
| Position | Substituent | Resulting Biological Activity | Reference Compound Example |
| C-1 | Phenyl | Potent HDAC inhibitory activity | C-1 phenyl substituted THIQ |
| C-8 | 4-N,N-dimethylaminophenyl | Potent DHFR and CDK2 inhibition | 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline |
| C-8 | 3-nitrophenyl / 4-nitrophenyl | Anticancer activity against HEPG2 and MCF7 cell lines | 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione |
Mechanism of Action Investigations for Specific Biological Targets
Research into this compound derivatives has elucidated several mechanisms through which they exert their biological effects, primarily in the context of cancer therapy.
A primary mechanism of action for many tetrahydroisoquinoline compounds is the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.gov
DHFR and CDK2: Certain 7-acetyl-4-cyano-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of both dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). nih.gov For instance, a derivative featuring a 4-N,N-dimethylaminophenyl group at C-8 (compound 8d in the study) was a significant DHFR inhibitor with an IC₅₀ of 0.199 µM. nih.gov Another derivative from the same series (compound 7e) proved to be a potent CDK2 inhibitor with an IC₅₀ of 0.149 µM. nih.gov Inhibition of DHFR disrupts DNA synthesis, while CDK2 inhibition halts cell cycle progression, leading to a potent anticancer effect. nih.gov
RET and HSP90: A different series of 4-cyano-tetrahydroisoquinoline derivatives bearing a nitrophenyl group at C-8 were investigated as inhibitors of RET (Rearranged during Transfection) tyrosine kinase and Heat Shock Protein 90 (HSP90). nih.gov Molecular docking studies showed that these compounds could bind effectively to the active sites of both enzymes. One compound demonstrated a binding energy with the RET enzyme (-6.8 kcal/mol) comparable to the standard inhibitor alectinib, while another showed binding energy with HSP90 (-6.8 kcal/mol) similar to the standard Onalespib. nih.gov
Cholinesterase: While not specific to the 3-cyano series, other tetrahydroisoquinoline derivatives have been shown to be selective inhibitors of butyrylcholinesterase (BuChE), suggesting a potential therapeutic application in Alzheimer's disease. mdpi.com
The table below details the inhibitory concentrations of specific tetrahydroisoquinoline derivatives against target enzymes.
| Compound ID (from study) | Target Enzyme | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
| 7e | CDK2 | 0.149 | Roscovitine | 0.380 |
| 8d | DHFR | 0.199 | Methotrexate | 0.131 |
The mechanism of action for some tetrahydroisoquinoline derivatives involves the modulation of oxidative stress within cancer cells. nih.gov Studies on 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines have shown that these compounds can induce apoptosis by increasing the levels of reactive oxygen species (ROS). researchgate.net This is evidenced by a significant decrease in the activity of superoxide (B77818) dismutase (SOD), an increase in the malondialdehyde (MDA) level, and promotion of lactate (B86563) dehydrogenase (LDH) leakage. researchgate.net The excessive formation of ROS triggers downstream signaling pathways that lead to programmed cell death. researchgate.net Furthermore, certain 7-acetyl-4-cyano-tetrahydroisoquinoline derivatives themselves have been shown to possess potent antioxidant activity, in some cases higher than that of Vitamin C, indicating a dual role in modulating cellular redox states. nih.gov
A hallmark of many anticancer agents is their ability to interfere with the cell cycle and induce apoptosis. Derivatives of this compound have demonstrated significant activity in both areas.
Cell Cycle Arrest: Treatment of cancer cells with these compounds often leads to arrest at specific phases of the cell cycle. For example, one potent CDK2 inhibitor from this class caused cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.gov Another DHFR-inhibiting derivative induced arrest at the S phase in MCF7 breast cancer cells. nih.gov A separate study on tetrahydroquinolinone derivatives also showed cell cycle arrest at the G2/M phase. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. nih.gov
Apoptosis Induction: These compounds are potent inducers of apoptosis. Flow cytometry analysis has confirmed that treatment leads to a significant increase in the apoptotic cell population. nih.govdovepress.com For example, one derivative induced a 79-fold increase in apoptosis in A459 cells, while another caused a 69-fold increase in MCF7 cells. nih.gov The mechanism of apoptosis induction often involves the intrinsic mitochondrial pathway. researchgate.net This is characterized by an increase in the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria into the cytosol. researchgate.net This, in turn, leads to the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis. researchgate.netnih.gov Additionally, these compounds have been shown to modulate key signaling pathways involved in cell survival and death, such as inhibiting the pro-survival PI3K/Akt and ERK pathways while activating the pro-apoptotic p38 and JNK pathways. researchgate.net
The following table summarizes the effects of specific tetrahydroisoquinoline derivatives on cell cycle and apoptosis in different cancer cell lines.
| Compound ID (from study) | Cell Line | Effect | Mechanism |
| 7e | A549 (Lung) | Cell cycle arrest at G2/M phase; 79-fold increase in apoptosis | CDK2 Inhibition |
| 8d | MCF7 (Breast) | Cell cycle arrest at S phase; 69-fold increase in apoptosis | DHFR Inhibition |
| 3 | HEPG2 (Liver) | Cell cycle arrest at G0-G1 and G2/M phases; 59-fold increase in apoptosis | HSP90 Inhibition |
Pharmacophore Identification and Lead Optimization Strategies
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. Structure-activity relationship (SAR) studies have been pivotal in identifying the key pharmacophoric features required for potent biological activity and have guided lead optimization efforts to enhance efficacy and selectivity. These investigations have primarily focused on the inhibition of key enzymes involved in cancer cell proliferation, such as Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net
Pharmacophore Identification
Analysis of various synthesized derivatives of this compound has revealed several crucial structural elements that constitute the pharmacophore for potent anticancer activity. The core tetrahydroisoquinoline ring system is a fundamental component, providing the necessary three-dimensional framework for interaction with target enzymes. nih.gov
Key pharmacophoric features identified include:
The Cyano Group at C3: The nitrile (cyano) group at the 3-position is a critical feature, often involved in key interactions within the enzyme's active site.
Substituents at C8: The nature of the substituent at the 8-position significantly influences the compound's activity. An aryl group, such as a 4-(N,N-dimethylamino)phenyl or a nitrophenyl moiety, has been shown to be favorable for potent inhibition. nih.govnih.gov
Modifications at the Thione/Thioether Moiety: The initial tetrahydroisoquinoline-3(2H)-thione can be alkylated to introduce various thioether side chains. The composition of this side chain is a primary point of diversification and plays a major role in determining the potency and selectivity of the compound. For instance, the introduction of an N-arylacetamide group at this position has led to some of the most potent derivatives. nih.govresearchgate.net
Lead Optimization Strategies
Lead optimization efforts have systematically explored modifications at various positions of the this compound scaffold to improve its therapeutic potential. These strategies have focused on enhancing inhibitory activity against specific cancer cell lines and molecular targets like DHFR and CDK2. nih.gov
A prominent lead optimization strategy involves the S-alkylation of the parent 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-aryl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione with different N-aryl-2-chloroacetamides. This has generated a library of compounds with varying substituents on the terminal phenyl ring of the acetamide (B32628) side chain.
The biological activity of these optimized compounds has been evaluated against various cancer cell lines, revealing important structure-activity relationships. For example, in a series of compounds based on a 4-(N,N-dimethylamino)phenyl group at the C8 position, the substitution on the N-phenylacetamide moiety dramatically influenced cytotoxic and enzyme inhibitory activity. nih.govresearchgate.net
Table 1: In Vitro Cytotoxic and Enzyme Inhibitory Activity of Selected this compound Derivatives
| Compound ID | N-phenylacetamide Substituent | Target Cell Line / Enzyme | IC₅₀ (µM) | Reference |
| 7c | 4-chlorophenyl | A549 (Lung Cancer) | 0.203 | researchgate.net |
| 7e | 2-naphthyl | A549 (Lung Cancer) | 0.155 | nih.govresearchgate.net |
| 7e | 2-naphthyl | CDK2 | 0.149 | nih.govresearchgate.net |
| 8d | 4-bromophenyl | MCF7 (Breast Cancer) | 0.170 | nih.govresearchgate.net |
| 8d | 4-bromophenyl | DHFR | 0.199 | nih.govresearchgate.net |
| Doxorubicin | - | A549 / MCF7 | - | nih.gov |
| Roscovitine | - | CDK2 | 0.380 | nih.govresearchgate.net |
| Methotrexate | - | DHFR | 0.131 | nih.govresearchgate.net |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data reveals specific optimization outcomes:
For CDK2 Inhibition: The introduction of a bulky, aromatic 2-naphthyl group (Compound 7e ) resulted in a potent CDK2 inhibitor with an IC₅₀ of 0.149 µM, which is more than twice as potent as the reference drug Roscovitine (IC₅₀ = 0.380 µM). nih.govresearchgate.net This compound also showed the highest cytotoxicity against the A549 lung cancer cell line (IC₅₀ = 0.155 µM). nih.gov
For DHFR Inhibition: A different substitution pattern was favorable for targeting DHFR. The presence of a 4-bromophenyl group (Compound 8d ) led to significant DHFR inhibition (IC₅₀ = 0.199 µM), with potency comparable to the standard drug Methotrexate (IC₅₀ = 0.131 µM). nih.govresearchgate.net This derivative also exhibited the strongest activity against the MCF7 breast cancer cell line (IC₅₀ = 0.170 µM). nih.gov
These findings underscore the importance of the substituent on the N-arylacetamide side chain for directing the compound's selectivity towards different enzymatic targets and, consequently, different cancer cell lines. The optimization process demonstrates that subtle structural modifications can lead to significant changes in biological activity, allowing for the fine-tuning of derivatives for specific therapeutic applications. Further research, including molecular docking studies, has supported these findings by elucidating the binding modes of these inhibitors within the active sites of CDK2 and DHFR. nih.govnih.gov
Computational Chemistry and in Silico Studies
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently applied to forecast the interaction between a small molecule ligand and a protein receptor. For the tetrahydroisoquinoline scaffold, docking studies have been crucial in identifying and optimizing derivatives as inhibitors for various biological targets.
While direct docking studies on 3-Cyano-5,6,7,8-tetrahydroisoquinoline are not extensively documented, research on analogous structures has revealed significant binding interactions with several key proteins implicated in disease. For instance, various THIQ derivatives have been docked into the active sites of cancer-related targets like KRas and VEGF receptors, as well as the non-nucleoside inhibitor binding pocket of HIV-1 Reverse Transcriptase. nih.govscispace.comnih.gov In these studies, the THIQ core often establishes critical hydrophobic contacts, while substituted moieties form hydrogen bonds and other electrostatic interactions. For example, docking of certain THIQ analogs into HIV-1 RT revealed average docking energies ranging from -18 to -20 kcal/mol, indicating high potential potency. scispace.com Similarly, studies on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as ligands for the sigma-2 receptor have used docking to elucidate key interactions within the receptor's active site. tandfonline.com These studies collectively underscore the utility of the THIQ scaffold in fitting into diverse protein binding pockets, a characteristic that likely extends to the 3-cyano derivative.
| Target Protein Class | Specific Examples | Therapeutic Area | Key Finding from Docking Studies |
| Kinases | KRas, VEGF Receptors, CDK5A1 | Cancer | THIQ derivatives show hydrogen bonding and hydrophobic interactions in the active sites. nih.govnih.govtandfonline.com |
| Viral Enzymes | HIV-1 Reverse Transcriptase | Antiviral | Analogs exhibit strong binding energies, suggesting potent inhibition. scispace.com |
| Sigma Receptors | Sigma-2 Receptor | Neurology, Oncology | The THIQ core serves as a scaffold for ligands establishing stable binding. tandfonline.com |
| Phosphodiesterases | PDE4 | Inflammation (Psoriasis) | Structure-aided design identified a THIQ derivative as a potent and selective inhibitor. nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique is invaluable for assessing the stability of a ligand-protein complex predicted by molecular docking. For the tetrahydroisoquinoline family, MD simulations have been employed to confirm the stability of interactions and understand the dynamic behavior of these compounds within a biological environment.
Studies on THIQ derivatives have utilized MD simulations to validate docking results and to observe the durability of the ligand-receptor interactions. For example, a 100-nanosecond MD simulation was used to confirm the binding stability of novel hexahydroisoquinoline-4-carbonitrile derivatives with the enzyme CDK5A1. tandfonline.com In another study, MD simulations of 1-benzyl tetrahydroisoquinolines (BTHIQs) were combined with quantum mechanics calculations to model their interactions with the human dopamine (B1211576) D2 receptor, providing a detailed picture of the binding from both structural and energetic viewpoints. nih.gov Furthermore, simulations have been instrumental in the in silico design of new THIQ-based antagonists for the CD44 receptor, helping to identify candidates that maintained stable binding in an explicit solvent environment over the simulation period. nih.gov These examples highlight how MD simulations can affirm the potential of THIQ derivatives as stable and effective modulators of protein function.
Quantum Chemical Calculations (e.g., DFT for electronic properties and reaction mechanisms)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can predict molecular geometry, vibrational frequencies, and various electronic properties that govern a molecule's reactivity and interactions.
For derivatives closely related to this compound, DFT calculations have been applied to rationalize structure-activity relationships (SAR). A study on new tetrahydroisoquinoline-4-carbonitrile derivatives employed a DFT study at the B3LYP/6-311++G** theoretical level to support their potential as CDK5A1 inhibitors. tandfonline.com DFT has also been used to study the electronic properties of other THIQ derivatives, revealing insights into their reactivity, stability, and nonlinear optical properties. tandfonline.com For example, analysis of the Frontier Molecular Orbitals (HOMO-LUMO) can indicate a compound's kinetic stability and chemical reactivity. For some THIQ derivatives, small HOMO-LUMO gaps have been calculated, suggesting high reactivity. mdpi.com Such calculations are essential for understanding the intrinsic electronic characteristics that contribute to the biological activity of the THIQ scaffold.
In Silico Lipophilicity Assessment
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key physicochemical property that influences a drug's solubility, absorption, and distribution. In silico methods provide rapid estimation of logP values, aiding in the design of molecules with optimal pharmacokinetic characteristics.
Calculated Properties for the Parent Compound: 5,6,7,8-Tetrahydroisoquinoline (B1330172)
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 133.19 g/mol | Computed |
| Molecular Formula | C₉H₁₁N | --- |
| XLogP3-AA | 2.2 | Computed |
Data sourced from PubChem CID 119010. nih.gov
Prediction of Neurotoxicity/Neuroprotection Effects
The tetrahydroisoquinoline scaffold is of significant interest in neuroscience due to its structural similarity to known neurotoxins and its presence in certain endogenously formed alkaloids. In silico methods are increasingly used to predict the potential neurotoxic or neuroprotective effects of chemical compounds.
THIQ alkaloids share a structural resemblance to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-known neurotoxin that can induce Parkinsonism. nih.govnih.gov This similarity has prompted in silico toxicological assessments of THIQ derivatives. Computational studies can predict interactions with key neurological targets. For example, an in silico study of one endogenously synthesized THIQ derivative, 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol, revealed potential modulation of dopamine D1 and D2 receptors. nih.govnih.gov The diverse actions of THIQs in the brain suggest that specific substitutions on the core structure are critical in determining whether a compound exhibits neurotoxic or neuroprotective properties. nih.gov Therefore, in silico prediction of pharmacokinetic and toxicological properties is a crucial first step in assessing the potential neurological effects of new THIQ derivatives like this compound. nih.govresearchgate.net
Applications in Advanced Medicinal Chemistry Research
Design of Novel Scaffolds with Improved Biological Profiles
The 3-cyano-5,6,7,8-tetrahydroisoquinoline framework is an essential intermediate for the synthesis of more complex heterocyclic systems with enhanced biological activities. nih.gov The reactivity of the cyano group and the partially saturated pyridine (B92270) ring allows for the construction of fused ring systems, leading to the generation of novel chemical entities.
One significant application is the synthesis of tetrahydrothieno[2,3-c]isoquinolines. Starting from 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones, researchers have developed straightforward methods to produce these fused heterocycles. nih.gov These thieno[2,3-c]isoquinoline derivatives have demonstrated promising antimicrobial and anticancer properties. nih.govnih.gov For instance, a series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines, synthesized from a 4-cyano-5,6,7,8-tetrahydroisoquinoline precursor, exhibited significant activity against various pathogenic strains of bacteria and fungi. nih.govacs.org
Furthermore, the scaffold has been utilized to create pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. These compounds are of interest due to their presence in multiple alkaloids with diverse biological actions, including antitumor, antibacterial, and antiviral activities. nih.gov The synthesis often involves a [3 + 2] cycloaddition reaction, highlighting the versatility of the isoquinoline (B145761) core in constructing complex polycyclic systems. nih.gov The development of these novel scaffolds underscores the importance of the this compound core as a foundational element in the discovery of new bioactive molecules. nih.gov
Hybrid Molecule Design
The strategy of creating hybrid molecules, which combines two or more pharmacophores into a single entity, has been effectively applied to the tetrahydroisoquinoline scaffold to enhance or modify biological activity. This approach aims to leverage the distinct therapeutic benefits of each component part.
Ibuprofen Hybrids : Researchers have synthesized hybrid molecules combining the 1,2,3,4-tetrahydroisoquinoline (B50084) skeleton with ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). scientific-publications.netresearchgate.net The goal of creating these hybrids is to merge the properties of both pharmacophores. scientific-publications.net These new derivatives have been evaluated for their anti-inflammatory, antioxidant, and antitryptic activities, with some compounds showing significant results in in vitro assays. scientific-publications.netmdpi.com
α-Aminophosphonate Hybrids : A series of novel α-aminophosphonate-tetrahydroisoquinoline hybrids have been synthesized and evaluated for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.govconicet.gov.ar These hybrids have shown good to excellent selective inhibition against butyrylcholinesterase (BChE), with one of the most active derivatives exhibiting an IC50 value of 9 nM. conicet.gov.ar Molecular modeling studies suggest these compounds bind to the peripheral anionic site (PAS) of the enzyme. nih.govconicet.gov.ar
Quercetin (B1663063) Hybrids : The natural flavonoid quercetin, known for its medicinal potential, has been derivatized with a tetrahydroisoquinoline (THIQ) moiety to create new hybrid compounds. mdpi.comnih.gov This derivatization was shown to yield compounds with lower toxicity, improved antioxidant potential, and increased selectivity toward the enzyme butyrylcholinesterase when compared to quercetin alone. mdpi.comnih.govresearchgate.net These findings suggest that such hybrids could be promising candidates for further development in treating neurodegenerative and cancerous diseases. nih.gov
Development of Target-Specific Inhibitors
The functionalized this compound scaffold has been instrumental in the development of inhibitors that target specific biological pathways involved in a range of diseases, from cancer to microbial infections and neurodegenerative disorders.
Derivatives of 5,6,7,8-tetrahydroisoquinoline (B1330172) have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. nih.govresearchgate.net Research has focused on synthesizing novel derivatives and evaluating their mechanisms of action, which often involve inducing apoptosis and causing cell cycle arrest. nih.gov
Newly synthesized 5,6,7,8-tetrahydroisoquinolines and their related 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines have been tested against lung cancer (A549) and breast cancer (MCF7) cell lines, showing moderate to strong anticancer activity. nih.gov Certain compounds were found to cause cell cycle arrest at the G2/M or S phase and significantly increase apoptosis. nih.gov Other studies have explored tetrahydroisoquinoline derivatives as inhibitors of KRas, a key protein in many cancers, showing significant inhibition against various colon cancer cell lines. nih.gov The cyano group is often a key feature in these bioactive molecules, contributing to their anticancer effects. nih.gov
| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Tetrahydroisoquinoline Derivative (GM-3-18) | Colon Cancer (Various) | 0.9 µM to 10.7 µM | nih.gov |
| Tetrahydroisoquinoline Derivative (GM-3-121) | Breast Cancer (MCF-7) | 0.43 µg/mL | nih.gov |
| Tetrahydroisoquinoline Derivative (GM-3-121) | Breast Cancer (MDA-MB-231) | 0.37 µg/mL | nih.gov |
| 5,6,7,8-Tetrahydroisoquinoline Derivative | Lung Cancer (A549) | Potent Activity | nih.gov |
| 5,6,7,8-Tetrahydroisoquinoline Derivative | Breast Cancer (MCF7) | Potent Activity | nih.gov |
| Pyrrolo[2,1-a]isoquinoline (Compound 9a) | Broad Panel (60 lines) | Broad Spectrum Antiproliferative | nih.gov |
The this compound scaffold has been effectively used to develop novel antimicrobial and antifungal agents. By using this core structure as a starting material, chemists have synthesized fused heterocyclic systems, such as piperidinyl tetrahydrothieno[2,3-c]isoquinolines, which exhibit promising activity against a range of pathogenic microbes. nih.govacs.org
A study detailing the synthesis of these thieno[2,3-c]isoquinolines reported that several of the new compounds showed significant antibacterial and antifungal effects. nih.govresearchgate.net The antimicrobial activity was evaluated against various bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Geotrichum candidum, Candida albicans, Trichophyton rubrum). The results, presented as minimum inhibitory concentration (MIC), indicated that some derivatives were highly effective. nih.gov For example, certain compounds showed strong effectiveness against E. coli with MIC values between 8.0–9.0 μg/mL and intense activity against the fungus Geotrichum candidum with similar MIC values. nih.gov
| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrrolyl-acetyl thienotetrahydroisoquinoline | S. aureus | 7.0 | nih.gov |
| Pyrrolyl-acetyl thienotetrahydroisoquinoline | B. cereus | 7.0 | nih.gov |
| Chalcone derivative of thienotetrahydroisoquinoline | E. coli | 7.0 | nih.gov |
| Chalcone derivative of thienotetrahydroisoquinoline | P. aeruginosa | 7.0 | nih.gov |
| Various thienotetrahydroisoquinolines | G. candidum | 8.0 - 9.0 | nih.gov |
| Various thienotetrahydroisoquinolines | C. albicans | 9.0 - 10.0 | nih.gov |
Derivatives of this compound have been investigated as potential pesticides. The core structure is present in some natural alkaloids that exhibit insecticidal properties. acs.org Research has led to the design and synthesis of novel 3-(substituted)methylthio-4-cyano-5,6,7,8-tetrahydroisoquinolines which have been screened for their insecticidal activity against agricultural pests like the cotton aphid, Aphis gossypii. The results revealed promising insecticidal activity for some of the tested compounds. Structure-activity relationship (SAR) studies have been conducted to optimize the insecticidal effects of these molecules.
The tetrahydroisoquinoline scaffold is a key component in the design of cholinesterase inhibitors, which are a primary class of drugs for treating the symptoms of Alzheimer's disease. researchgate.net The mechanism involves increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.net
Hybrid molecules incorporating the tetrahydroisoquinoline structure have shown particular promise. As mentioned previously, α-aminophosphonate-tetrahydroisoquinoline hybrids have been developed as highly potent and selective inhibitors of butyrylcholinesterase (BChE). nih.govconicet.gov.ar Similarly, quercetin-tetrahydroisoquinoline hybrids demonstrated enhanced selectivity and inhibitory potential towards BChE. nih.gov These findings highlight the utility of the this compound scaffold in developing multi-target-directed ligands for complex neurodegenerative diseases. nih.gov
Insufficient Research on the Neuroprotective and Other Biological Activities of this compound
Despite a comprehensive search of available scientific literature, there is a notable lack of specific research detailing the exploration of new biological activities, including neuroprotective effects, for the chemical compound this compound.
While the broader class of tetrahydroisoquinoline derivatives has been the subject of extensive investigation in medicinal chemistry, with many compounds showing a wide range of pharmacological activities, research on this particular cyano-substituted derivative appears to be limited or not publicly available. General studies on related isoquinoline alkaloids have highlighted their potential in areas such as neuroprotection, cancer, and inflammation. However, these findings are not directly applicable to this compound without specific experimental validation.
Consequently, detailed research findings, data tables on biological activity, and specific examples of its application in advanced medicinal chemistry research focusing on new biological activities could not be provided. Further investigation and dedicated studies are required to elucidate the potential therapeutic properties of this specific compound.
Patent Landscape and Research Trends
Analysis of Patent Filings Related to Tetrahydroisoquinoline Derivatives (e.g., 2010-2015 review)
An analysis of patent filings for tetrahydroisoquinoline derivatives between 2010 and 2015 reveals a broad spectrum of therapeutic applications being explored. nih.govresearchgate.net The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is recognized as a "privileged scaffold" in drug discovery due to its prevalence in natural products and its ability to interact with a wide range of biological targets. nih.govscinapse.io A review of patents from databases such as Espacenet and WIPO during this period highlights significant activity in several key therapeutic areas. nih.govresearchgate.net
The primary focus of patent activity for THIQ derivatives has been in the fields of oncology and central nervous system (CNS) disorders. nih.govresearchgate.net In oncology, the U.S. FDA approval of trabectedin, a fused THIQ derivative, for treating soft tissue sarcomas has spurred further research into this class of compounds as anticancer agents. nih.govresearchgate.net Patents from this era cover a variety of THIQ analogues aimed at different cancer-related targets. nih.gov Similarly, the historical association of THIQs with neurotoxicity has evolved into the development of derivatives with therapeutic potential for CNS diseases, such as the discovery of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) as a potential agent for preventing Parkinsonism. nih.govscinapse.io
Beyond cancer and CNS disorders, patent filings have also targeted a range of other conditions, indicating the versatility of the THIQ scaffold. nih.gov These include metabolic disorders, cardiovascular diseases, and a variety of infectious diseases like malaria, tuberculosis, HIV, and leishmaniasis. nih.govresearchgate.net The numerous patents filed underscore the ongoing effort to develop novel drugs with unique mechanisms of action based on the tetrahydroisoquinoline framework. researchgate.net
| Therapeutic Area | Focus of Patented Derivatives | Key Examples/Targets |
|---|---|---|
| Cancer | Development of novel anticancer agents. nih.govresearchgate.net | Fused THIQs (e.g., Trabectedin), Noscapine analogues. nih.gov |
| Central Nervous System (CNS) | Treatment for neurodegenerative diseases and other CNS disorders. nih.gov | Parkinsonism-preventing agents. nih.gov |
| Infectious Diseases | Agents against various pathogens. nih.govresearchgate.net | Antimalarial, antituberculosis, anti-HIV, anti-HSV, antileishmanial compounds. nih.govresearchgate.net |
| Metabolic Disorders | Modulation of metabolic pathways. nih.gov | Not specified in detail. nih.gov |
| Cardiovascular Diseases | Treatment of heart and blood vessel conditions. nih.gov | Not specified in detail. nih.gov |
Identification of Emerging Research Areas and Therapeutic Targets
Recent research into 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives, including those with a cyano (-CN) substitution, has unveiled several promising new therapeutic avenues and specific molecular targets. nih.govnih.gov The incorporation of the cyano group is often explored to enhance the biological activity of heterocyclic compounds. nih.gov
A significant emerging area is the development of these compounds as multi-targeting enzyme inhibitors for cancer therapy. nih.govnih.gov Studies have shown that novel 5,6,7,8-tetrahydroisoquinolines can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Other research has focused on derivatives targeting Heat Shock Protein 90 (HSP90) and RET (Rearranged during Transfection) enzymes, which are also crucial in various cancers. nih.gov For example, specific synthesized compounds have demonstrated potent activity against lung and pancreatic cancer cell lines. researchgate.net
Beyond direct enzyme inhibition, anti-angiogenesis and the inhibition of key signaling pathways are other critical research areas. Tetrahydroisoquinoline derivatives have been designed and synthesized as potential KRas inhibitors, a key protein in many cancer signaling pathways. nih.gov Several synthesized compounds showed significant KRas inhibition against various colon cancer cell lines. nih.gov Furthermore, the potential for these compounds to induce apoptosis (programmed cell death) in cancer cells is an active area of investigation, with studies showing that certain derivatives can arrest the cell cycle and trigger apoptosis in liver cancer cell lines. nih.gov The antioxidant properties of these molecules are also being explored. nih.gov
| Therapeutic Target/Area | Mechanism of Action | Example Cell Lines/Models Studied |
|---|---|---|
| DHFR & CDK2 Inhibition | Inhibition of enzymes crucial for DNA synthesis and cell cycle progression. nih.gov | Lung cancer (A549) and Breast cancer (MCF7) cell lines. nih.gov |
| HSP90 & RET Enzyme Inhibition | Inhibition of chaperone protein and receptor tyrosine kinase involved in cancer cell signaling and survival. nih.gov | Liver cancer (HEPG2) and Breast cancer (MCF7) cell lines. nih.gov |
| KRas Inhibition | Targeting a key protein in oncogenic signaling pathways. nih.gov | Colon cancer cell lines (Colo320, DLD-1, HCT116, etc.). nih.gov |
| Anti-Angiogenesis | Inhibiting the formation of new blood vessels that supply tumors. nih.gov | Targeting VEGF receptors (computational studies). nih.gov |
| Tubulin Polymerization Inhibition | Disrupting microtubule formation, leading to cell cycle arrest and apoptosis. nih.gov | Panel of 60 human cancer cell lines. nih.gov |
| Antioxidant Activity | Scavenging free radicals to mitigate oxidative stress. nih.govmdpi.com | DPPH and ABTS radical scavenging assays. mdpi.com |
Future Directions in the Academic Research of 3-Cyano-5,6,7,8-tetrahydroisoquinoline and its Analogues
The extensive research and patenting activity surrounding the tetrahydroisoquinoline scaffold suggest a promising future for academic and clinical development. A key future direction lies in the design of multi-target ligands. researchgate.net Given that complex diseases like cancer often involve multiple pathological pathways, compounds that can simultaneously modulate several targets, such as the dual DHFR/CDK2 or HSP90/RET inhibitors, represent a compelling therapeutic strategy. nih.govnih.gov
There is also significant potential in further exploring the structure-activity relationships (SAR) of cyano-substituted tetrahydroisoquinolines. researchgate.net Understanding how the position and electronic properties of substituents on the tetrahydroisoquinoline ring influence efficacy and selectivity will be crucial for designing next-generation compounds with improved therapeutic profiles. researchgate.net The installation of a cyano group has been identified as a versatile vector for accessing three-dimensional chemical space, which is highly valuable in drug discovery. researchgate.net
Furthermore, the application of these compounds is expected to expand beyond oncology. The initial patent landscape pointed to potential in treating infectious diseases, and this remains an underexplored but promising area for academic research. nih.govresearchgate.net Developing novel THIQ-based agents against drug-resistant strains of bacteria, viruses, and parasites could address significant unmet medical needs. nih.gov The synthesis of novel derivatives and their evaluation for a broader range of biological activities, including anti-inflammatory, neuroprotective, and antiviral effects, will likely be a focus of future studies. nih.govresearchgate.net
Finally, the use of computational tools, such as molecular docking and molecular dynamics simulations, will continue to play a vital role in elucidating binding mechanisms and guiding the rational design of more potent and selective inhibitors based on the this compound scaffold. nih.govnih.govnih.gov
Q & A
Q. What are the common synthetic routes for 3-Cyano-5,6,7,8-tetrahydroisoquinoline, and how do reaction conditions influence product purity?
Methodological Answer: Synthesis typically involves multi-step protocols, such as:
- Cyano group introduction : Acylation or substitution reactions using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to activate carboxyl groups for coupling with nitrile precursors .
- Ring hydrogenation : Controlled reduction of isoquinoline derivatives using catalysts like Raney Ni under mild conditions (e.g., ethanol, NHNH·HO) to avoid over-reduction .
- Purification : Column chromatography or recrystallization in solvents like DCM or methanol to isolate the target compound (>95% purity) .
Key Factors : Temperature, solvent polarity, and catalyst loading significantly impact regioselectivity and byproduct formation. For example, NaBH in MeOH selectively reduces ketones without affecting cyano groups .
Q. How do electronic effects of substituents (e.g., cyano group) influence charge delocalization in THIQ derivatives?
Methodological Answer: The cyano group at the 3-position enhances charge delocalization via conjugation with the aromatic π-system, as demonstrated by:
- Comparative NMR studies : Electron-withdrawing groups (e.g., CN) reduce electron density at adjacent carbons, shifting H/C NMR signals .
- Computational modeling : DFT calculations show increased resonance stabilization in 3-cyano-THIQ compared to unsubstituted analogs, affecting reactivity in electrophilic substitution .
Experimental Validation : Charge delocalization correlates with redox potentials in cyclic voltammetry, where 3-cyano-THIQ exhibits a lower oxidation potential than 1,2,3,4-THIQ derivatives .
Q. What analytical techniques are critical for confirming regioisomeric oxidation products in THIQ derivatives?
Methodological Answer:
- Lanthanide-induced shift (LIS) NMR : Eu(dpm) selectively complexes with keto groups, enabling unambiguous assignment of 5- vs. 8-oxo isomers in oxidized THIQ derivatives .
- IR spectroscopy : Conjugated carbonyl stretches (e.g., 1680 cm) differentiate keto isomers from non-conjugated analogs .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, while fragmentation patterns distinguish regioisomers .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of THIQ derivatives for pharmaceutical applications?
Methodological Answer:
- Chiral catalysis : Use of chiral epoxides or organocatalysts (e.g., Jacobsen’s catalyst) in ring-opening cascades to control stereochemistry at the 1- and 3-positions .
- Dynamic kinetic resolution : Employing Pd/C or Ru-based catalysts under H to achieve >90% enantiomeric excess (ee) in hydrogenation steps .
- Case Study : (−)-β-Hydrastine synthesis achieved via enantioselective Pictet–Spengler cyclization, validated by chiral HPLC and X-ray crystallography .
Q. What molecular interactions govern the binding affinity of 3-cyano-THIQ derivatives to GPCR targets like CXCR4?
Methodological Answer:
- Hybrid binding mode : The cyano group forms hydrogen bonds with Asp in CXCR4’s peptide subpocket, while the THIQ scaffold engages in hydrophobic interactions with Trp and Tyr .
- Bioluminescence resonance energy transfer (BRET) : Quantifies ligand-induced conformational changes in CXCR4, showing 3-cyano-THIQ derivatives inhibit SDF-1 binding with IC values <100 nM .
- Mutagenesis studies : Ala-scanning of CXCR4 reveals AspGlu mutations reduce binding affinity by 10-fold, confirming the critical role of electrostatic interactions .
Q. How do alkyl chain modifications at the 1-position affect the bioactivity of THIQ compounds?
Methodological Answer:
-
Structure–activity relationship (SAR) : Increasing alkyl chain length (C6–C17) enhances lipophilicity, improving blood–brain barrier penetration but reducing aqueous solubility. For example:
Chain Length (C) LogP IC (CXCR4) 6 2.1 120 nM 12 4.3 45 nM Data derived from cytotoxicity assays in MAGI-CCR5 cells . -
Synthetic Strategy : Alkylation via reductive amination (NaBHCN, 1,2-DCE) or Grignard addition (RMgX, THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
